molecular formula C9H10F3NO3 B1169039 PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE CAS No. 122307-62-4

PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE

Cat. No.: B1169039
CAS No.: 122307-62-4
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE typically involves the reaction of 2-methyl-3-methoxy-4-chloropyridine N-oxide with trifluoroethanol in the presence of potassium tert-butoxide . The reaction is carried out under a nitrogen atmosphere at low temperatures (-20°C) and then warmed to 0°C. The mixture is heated under reflux for several hours, followed by extraction and purification steps .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring efficient purification techniques to obtain the desired product in high yield and purity .

Chemical Reactions Analysis

Types of Reactions

PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles for substitution reactions (e.g., amines, alcohols) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine derivatives with different oxidation states, while reduction can produce the corresponding pyridine without the N-oxide group .

Scientific Research Applications

PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE is unique due to the presence of the trifluoroethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds .

Properties

CAS No.

122307-62-4

Molecular Formula

C9H10F3NO3

Molecular Weight

0

Synonyms

PYRIDINE, 3-METHOXY-2-METHYL-4-(2,2,2-TRIFLUOROETHOXY)-, 1-OXIDE

Origin of Product

United States

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